(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophene ring and a 4-hydroxypiperidine moiety linked via an oxoethyl chain to a phenyl group.
Properties
IUPAC Name |
(E)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-17-9-11-22(12-10-17)20(25)14-15-3-5-16(6-4-15)21-19(24)8-7-18-2-1-13-26-18/h1-8,13,17,23H,9-12,14H2,(H,21,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQALSMNVGAIVLO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxypiperidine Intermediate: This step involves the preparation of the hydroxypiperidine moiety through a series of reactions, such as the reduction of a piperidone derivative.
Coupling with Phenylacrylamide: The hydroxypiperidine intermediate is then coupled with a phenylacrylamide derivative under conditions that promote the formation of the amide bond. This step might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Introduction of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylamide double bond can be reduced to form saturated amides.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce saturated amides.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The hydroxypiperidine moiety could be involved in hydrogen bonding with biological macromolecules, while the thiophene ring might participate in π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous acrylamide derivatives, emphasizing key structural differences, physicochemical properties, and reported bioactivities.
*Calculated based on molecular formula.
Structural and Functional Insights
Thiophene vs. Thienyl/Other Aromatic Systems: The target compound’s thiophen-2-yl group contributes to π-stacking interactions, similar to thien-3-yl in compound 5112 . However, the position of the thiophene sulfur (2- vs. 3-) may alter electronic distribution and binding specificity.
Hydroxypiperidine vs. Other Polar Groups: The 4-hydroxypiperidine moiety in the target compound offers hydrogen-bond donor/acceptor capabilities, contrasting with thiourea (in ) or sulfamoyl (in ) groups. This may improve solubility and target engagement in hydrophilic environments. Compounds lacking polar substituents (e.g., cyano group in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but risking off-target effects.
Bioactivity Trends :
- Anti-inflammatory activity is prominent in acrylamides with catechol or methoxyphenyl groups (e.g., compound 2 in ). The target compound’s hydroxypiperidine may mimic these effects via similar hydrogen-bonding interactions.
- Fluorinated derivatives (e.g., ) often show antimicrobial properties, whereas pyrimidine-containing analogs (e.g., ) are associated with enzyme inhibition.
Research Findings and Hypotheses
Synthetic Accessibility :
- The target compound can likely be synthesized via methods similar to those for compound 5112, involving oxazolone intermediates and amine coupling .
- Modifications to the hydroxypiperidine or thiophene groups could optimize pharmacokinetic profiles, as seen in sulfamoylphenyl derivatives .
Enzyme Modulation: The hydroxypiperidine group may interact with kinases or phosphatases, analogous to sulfamoylpyrimidine derivatives .
Limitations and Future Directions: No direct data exist for the target compound’s solubility, stability, or toxicity. Computational modeling (e.g., molecular docking) could predict binding affinities. Comparative studies with fluorinated or cyano-substituted analogs (e.g., ) are needed to validate structure-activity relationships.
Biological Activity
The compound (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, detailing its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring , a phenyl moiety , and a thiophene unit. Its molecular formula is , with a molecular weight of approximately 366.45 g/mol. The unique arrangement of these functional groups suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antioxidant Activity : The compound's structural components suggest it may act as an antioxidant, potentially inhibiting reactive oxygen species (ROS) and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies have indicated that it could inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
Antioxidant Activity
Several studies have assessed the antioxidant potential of similar compounds. For instance, a related compound demonstrated significant antioxidant activity with an IC50 value lower than that of ascorbic acid, suggesting that modifications to the piperidine structure can enhance this property .
| Compound | IC50 Value (μg/mL) | Reference |
|---|---|---|
| Ascorbic Acid | 30.23 | |
| Related Compound | 28.23 | |
| Other Compounds | 31.71 - 48.88 |
Enzyme Inhibition Studies
Inhibitory activities against AChE and BuChE have been evaluated using Ellman's method, with results indicating varying degrees of potency among structurally similar compounds. For example:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Donepezil | 5.0 | 10.0 | 2.0 |
| Compound A | 14.23 | 5.07 | >19.72 |
| Compound B | 35.46 | 9.81 | >10.19 |
These findings highlight the potential for this compound to serve as a selective inhibitor for BuChE, which is particularly relevant in Alzheimer’s disease management .
Case Studies
- Neuroprotective Effects : A study involving similar acrylamide derivatives indicated neuroprotective effects in vitro, showcasing their ability to reduce neuroinflammation and promote neuronal survival under oxidative stress conditions . This suggests that this compound may possess similar protective qualities.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, which could be extrapolated to predict the behavior of this compound in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
